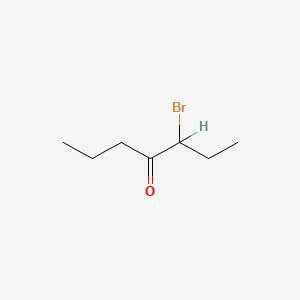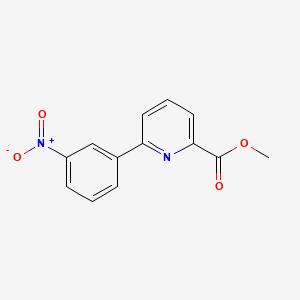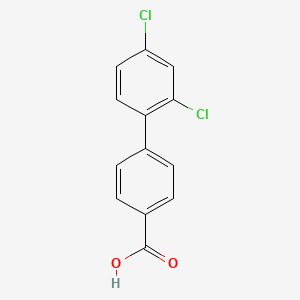
2',4'-Dichlorobiphenyl-4-carboxylic acid
Overview
Description
2',4'-Dichlorobiphenyl-4-carboxylic acid (DCBC) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. It is a member of the biphenyl family of compounds and is also known as 4-chloro-2-(4-chlorobiphenyl-4-yl)benzoic acid. DCBC is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetone. The compound has been used in various fields of research, including environmental science, pharmacology, and biochemistry.
Scientific Research Applications
Environmental and Agricultural Impact Analysis
2',4'-Dichlorobiphenyl-4-carboxylic acid is closely related to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which is extensively utilized in agriculture and urban settings to manage pests. The scientific research on 2,4-D and its analogs, like this compound, has primarily focused on understanding their environmental fate, toxicity, and mechanisms of action. A scientometric review highlighted the global trends and gaps in studies related to 2,4-D herbicide toxicity, emphasizing its widespread use and the environmental concerns associated with its persistence and toxicity. The research has shown that the United States leads in publications and contributions to this field, with significant focus areas being toxicology, biochemical, and molecular biology aspects of 2,4-D and related compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Photocatalytic Degradation and Environmental Remediation
The photocatalytic degradation of compounds like 2,4-dichlorophenoxyacetic acid using titanium dioxide under UV light has been studied as a method for environmental remediation. This process involves complex mechanisms, including direct hole oxidation and hydroxyl radical-like reactions, which vary with pH levels. The degradation pathway includes the formation of various byproducts like 2,4-dichlorophenol, indicating shifts in the reaction mechanism under different conditions (Sun & Pignatello, 1995).
Molecular Mechanisms and Herbicidal Action
Understanding the molecular action mode of herbicides related to this compound, such as 2,4-D, has been a significant area of research. 2,4-D functions by mimicking natural plant hormones (auxins), leading to abnormal growth and eventual plant death. This mechanism has been elucidated through studies on auxin receptors, transport carriers, and the interaction with other phytohormones, providing insights into the selective action of these herbicides on broadleaf plants without affecting monocots (Song, 2014).
Microbial Degradation and Phytoremediation
The role of microbial degradation and phytoremediation in managing the environmental impact of chlorinated herbicides, including those related to this compound, has been investigated. Certain bacterial strains have shown the ability to degrade chlorobiphenyls, with 4-chlorobenzoic acid being a major metabolic product. This highlights the potential for biological approaches to mitigate the environmental persistence of these compounds (Massé, Messier, Péloquin, Ayotte, & Sylvestre, 1984).
Advanced Oxidation Processes for Water Treatment
The application of advanced oxidation processes, such as the combination of three-dimensional electrochemical processes with biological treatment systems like moving bed biofilm reactors, has been explored for the treatment of water contaminated with herbicides like 2,4-D. These studies demonstrate the effectiveness of hybrid systems in degrading herbicides and improving the biodegradability of wastewater, pointing towards innovative solutions for treating water contaminated with complex organic pollutants (Dargahi et al., 2021).
Safety and Hazards
properties
IUPAC Name |
4-(2,4-dichlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFFPJBMCGKDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444474 | |
| Record name | 2',4'-Dichloro-biphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195457-72-8 | |
| Record name | 2',4'-Dichloro-biphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


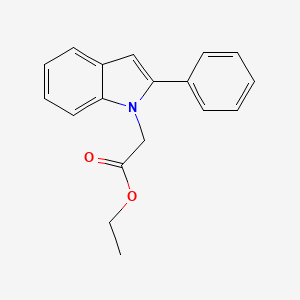



![1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B1610158.png)


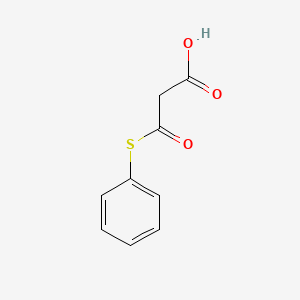
![1-[(S)-1-Phenylethyl]piperidine-4-one](/img/structure/B1610163.png)



